molecular formula C68H84N8O10 B031450 Tabimorelin hemifumarate CAS No. 242143-80-2

Tabimorelin hemifumarate

Cat. No.: B031450
CAS No.: 242143-80-2
M. Wt: 1173.4 g/mol
InChI Key: YQDJPWXYLLPOPW-LWTUVRFUSA-N
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Description

Tabimorelin hemifumarate is a potent, orally active ghrelin receptor agonist. It is known for its ability to stimulate the release of growth hormone from the pituitary gland. The compound has a molecular weight of 586.73 and the chemical formula C₃₂H₄₀N₄O₃·½C₄H₄O₄

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tabimorelin hemifumarate involves multiple steps, starting from the appropriate amino acids and other organic compounds. The key steps include peptide coupling reactions, protection and deprotection of functional groups, and purification processes. Specific details on the synthetic routes and reaction conditions are proprietary and often not disclosed in public literature .

Industrial Production Methods

Industrial production of this compound typically involves large-scale peptide synthesis techniques. These methods ensure high purity and yield of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Tabimorelin hemifumarate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific step in the synthesis process .

Major Products Formed

The major products formed from these reactions are intermediates that lead to the final this compound compound. Each intermediate is carefully purified and characterized to ensure the integrity of the final product .

Scientific Research Applications

Tabimorelin hemifumarate has been extensively studied for its applications in various fields:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Tabimorelin Hemifumarate

This compound is unique due to its high potency and oral bioavailability. Unlike some other growth hormone secretagogues, it can be administered orally, making it more convenient for clinical use. Additionally, its dual action as a ghrelin receptor agonist and CYP3A4 inhibitor provides a unique profile that can be advantageous in certain therapeutic contexts .

Properties

IUPAC Name

(E)-5-amino-N,5-dimethyl-N-[(2R)-1-[methyl-[(2R)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]hex-2-enamide;(E)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C32H40N4O3.C4H4O4/c2*1-32(2,33)19-11-16-29(37)35(4)28(22-24-17-18-25-14-9-10-15-26(25)20-24)31(39)36(5)27(30(38)34-3)21-23-12-7-6-8-13-23;5-3(6)1-2-4(7)8/h2*6-18,20,27-28H,19,21-22,33H2,1-5H3,(H,34,38);1-2H,(H,5,6)(H,7,8)/b2*16-11+;2-1+/t2*27-,28-;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDJPWXYLLPOPW-LWTUVRFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC=CC(=O)N(C)C(CC1=CC2=CC=CC=C2C=C1)C(=O)N(C)C(CC3=CC=CC=C3)C(=O)NC)N.CC(C)(CC=CC(=O)N(C)C(CC1=CC2=CC=CC=C2C=C1)C(=O)N(C)C(CC3=CC=CC=C3)C(=O)NC)N.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(N)(C/C=C/C(=O)N([C@@H](C(=O)N([C@@H](C(=O)NC)CC1=CC=CC=C1)C)CC2=CC3=CC=CC=C3C=C2)C)C.CC(N)(C/C=C/C(=O)N([C@@H](C(=O)N([C@@H](C(=O)NC)CC1=CC=CC=C1)C)CC2=CC3=CC=CC=C3C=C2)C)C.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H84N8O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1173.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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